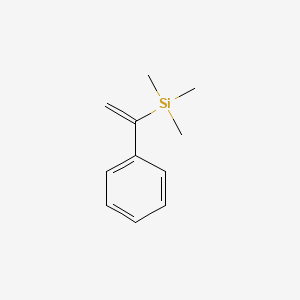
Silane, trimethyl(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(1-phenylethenyl)-, also known by its chemical formula C11H16Si , is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-phenylethenyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethylsilyl chloride with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Silane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
科学的研究の応用
Silane, trimethyl(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials and coatings.
作用機序
The mechanism by which silane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable compounds. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
類似化合物との比較
Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
Trimethylsilylacetylene: Another similar compound with an acetylene group.
Uniqueness: Silane, trimethyl(1-phenylethenyl)- is unique due to its specific ethenyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not perform as well .
特性
CAS番号 |
1923-01-9 |
|---|---|
分子式 |
C11H16Si |
分子量 |
176.33 g/mol |
IUPAC名 |
trimethyl(1-phenylethenyl)silane |
InChI |
InChI=1S/C11H16Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChIキー |
WNAGIMQWCVOKKX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


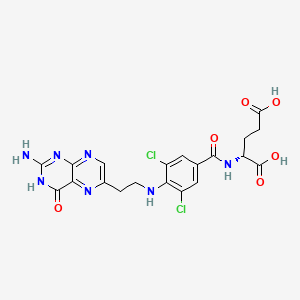
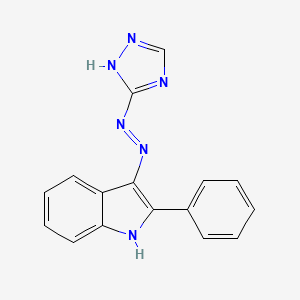
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
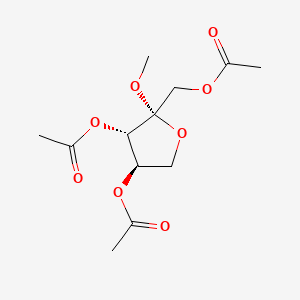
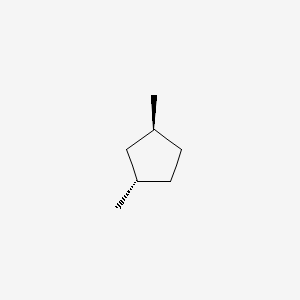
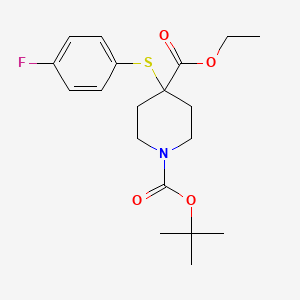
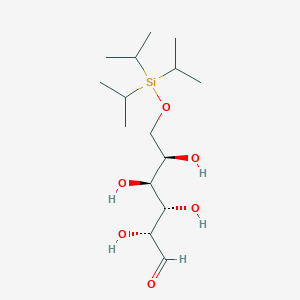
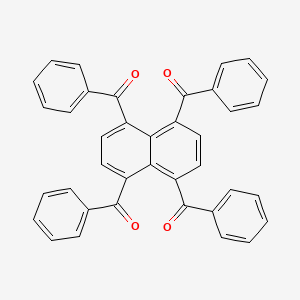
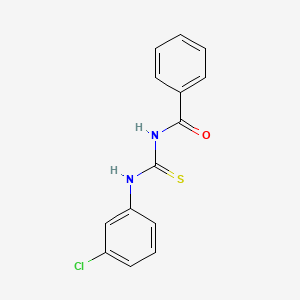
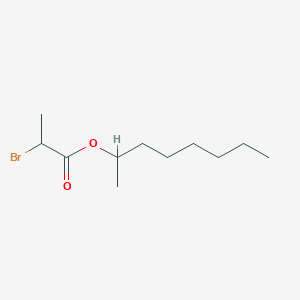
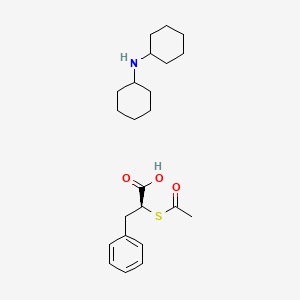
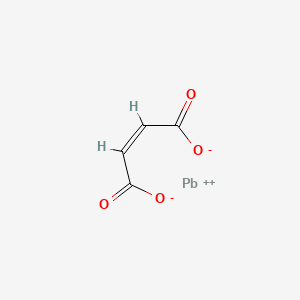
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
